molecular formula C26H36BrNO3Si B2630878 Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate CAS No. 887923-74-2

Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate

Cat. No.: B2630878
CAS No.: 887923-74-2
M. Wt: 518.567
InChI Key: XRSXBFMWGVTBSA-SFTDATJTSA-N
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Description

Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl(diphenyl)silyl ether

Scientific Research Applications

Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for alcohols.

    Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromomethyl group and the tert-butyl(diphenyl)silyl ether. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The tert-butyl(diphenyl)silyl ether can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butyl(diphenyl)silyl ether serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The overall effect of the compound is determined by its ability to modify the activity of enzymes or other proteins through covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S,4S)-2-(chloromethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate
  • Tert-butyl (2S,4S)-2-(iodomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate
  • Tert-butyl (2S,4S)-2-(hydroxymethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and stability. The bromomethyl group provides a versatile site for further chemical modifications, while the tert-butyl(diphenyl)silyl ether offers protection and enhances solubility.

Properties

IUPAC Name

tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36BrNO3Si/c1-25(2,3)30-24(29)28-19-21(17-20(28)18-27)31-32(26(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21H,17-19H2,1-6H3/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSXBFMWGVTBSA-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CBr)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36BrNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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